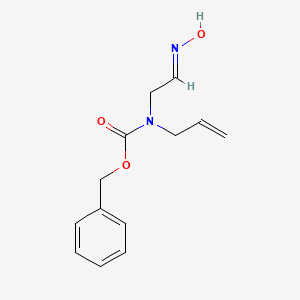

(E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate

Description

(E)-Benzyl allyl(2-(hydroxyimino)ethyl)carbamate is a carbamate derivative characterized by an allyl group, a benzyl ester, and a hydroxyimino moiety. Its molecular formula is C₁₂H₁₇N₃O₃, with a molecular weight of 251.286 g/mol (monoisotopic mass: 251.126991) . The (E)-stereochemistry of the hydroxyimino group is critical for its spatial configuration and intermolecular interactions. This compound serves as an intermediate in pharmaceutical synthesis, notably in HIV-integrase inhibitors, due to its ability to coordinate metal ions via the hydroxyimino group . Key physical properties include a melting point of 160.0–160.5°C, solubility in chloroform (slight, heated), DMSO, ethyl acetate, and methanol, and a predicted pKa of 6.97 .

Properties

IUPAC Name |

benzyl N-[(2E)-2-hydroxyiminoethyl]-N-prop-2-enylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-9-15(10-8-14-17)13(16)18-11-12-6-4-3-5-7-12/h2-8,17H,1,9-11H2/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNPGPXWVWTJSS-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=NO)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN(C/C=N/O)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate typically involves the reaction of benzyl chloroformate with allylamine, followed by the introduction of the hydroxyiminoethyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

Reduction: The hydroxyimino group can be reduced to form an amine group.

Substitution: The benzyl and allyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl or allyl derivatives.

Scientific Research Applications

(E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzyl and allyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

A. Benzyl [2-Amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate

- Key Differences : Replaces the allyl group with a 1,1-dimethylethyl substituent.

- However, it improves thermal stability, evidenced by a higher melting point (165–167°C) .

- Applications : Used in peptide synthesis as a protective group due to its resistance to acidic conditions .

B. tert-Butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate

- Key Differences : Features a tert-butyl carbamate instead of benzyl-allyl carbamate.

- Impact : The tert-butyl group increases hydrophobicity (logP: 1.2 vs. 0.8 for the target compound), affecting membrane permeability in biological systems. Its synthesis yield is higher (~75%) compared to allyl-containing analogs, where allyl groups reduce yields by ~20% due to side reactions .

C. Benzyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate

- Key Differences : Incorporates a polyethylene glycol (PEG)-like chain.

- This makes it suitable for drug delivery systems requiring hydrophilic carriers .

Physicochemical Properties

Stability and Handling

- The target compound requires storage at -20°C under inert atmosphere due to the allyl group’s susceptibility to oxidation and the hydroxyimino group’s sensitivity to hydrolysis .

Biological Activity

(E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Overview of Biological Activity

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further exploration in the treatment of infections.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in managing inflammatory conditions.

- Anticancer Potential : There is evidence indicating that this compound may inhibit cancer cell proliferation, suggesting its potential as an anticancer agent.

Target Enzymes and Pathways

The primary mechanism of action involves the inhibition of specific enzymes. For instance, compounds similar to this compound have been shown to interact with tyrosinase, an enzyme involved in melanin biosynthesis. This interaction can lead to reduced melanin production, which is significant in treating hyperpigmentation disorders.

Biochemical Pathways

The compound's activity may affect several biochemical pathways:

- Melanin Biosynthetic Pathway : By inhibiting tyrosinase, the compound disrupts the conversion of L-tyrosine to melanin.

- Cell Signaling Pathways : It may modulate various signaling pathways that influence cell growth and apoptosis, particularly in cancer cells.

Solubility and Bioavailability

This compound is noted for its low solubility in water, which could limit its bioavailability and therapeutic effectiveness. Strategies to enhance solubility may be necessary for clinical applications.

Metabolic Pathways

The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to metabolites that are excreted from the body. Understanding these pathways is crucial for assessing the compound’s safety and efficacy in therapeutic contexts.

In Vitro Studies

Several studies have investigated the effects of this compound on cancer cell lines. For example:

- Cell Line Studies : In vitro tests on various cancer cell lines have shown that the compound can induce apoptosis and inhibit proliferation at micromolar concentrations. Specific studies indicated activity against A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cell lines .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 10 | Inhibition of growth |

| HeLa | 15 | Induction of apoptosis |

| B16F10 | 12 | Reduced melanin synthesis |

Animal Model Studies

Animal studies have revealed that dosage significantly influences the therapeutic outcomes. Lower doses tend to exhibit anti-inflammatory and anticancer effects, while higher doses can lead to cytotoxicity.

Q & A

Q. How do structural modifications at the hydroxyimino group alter biological activity and metabolic clearance?

- Methodology : Synthesize analogs with substituents (e.g., –OCH, –NO) at the hydroxyimino position. Compare logP values (HPLC) and metabolic half-lives (hepatocyte incubation). Use molecular dynamics simulations (GROMACS) to predict binding affinity changes to CYP2E1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.